Product packaging for 1-(Piperidin-1-ylsulfonyl)piperazine(Cat. No.:CAS No. 500587-48-4)

1-(Piperidin-1-ylsulfonyl)piperazine

Cat. No.: B1296320
CAS No.: 500587-48-4
M. Wt: 233.33 g/mol
InChI Key: DRAVEXQQEXRRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Contemporary Medicinal Chemistry Research

In the field of medicinal chemistry, the strategy of combining known pharmacophores—structural units responsible for a drug's biological activity—is a well-established approach to discovering new therapeutic agents. The structure of 1-(Piperidin-1-ylsulfonyl)piperazine exemplifies this strategy, bringing together the piperidine (B6355638), piperazine (B1678402), and sulfonamide moieties. Each of these components is present in numerous approved drugs and clinical candidates.

The exploration of such hybrid molecules is driven by the aim of achieving novel pharmacological profiles, improving pharmacokinetic properties, or targeting multiple biological entities simultaneously. For instance, a new series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been synthesized and evaluated for their potential as enzyme inhibitors. nih.gov These studies often involve the synthesis of a library of related compounds to establish structure-activity relationships (SAR), which are crucial for optimizing lead compounds.

Significance of Piperazine and Piperidine Scaffolds in Drug Discovery

Both piperazine and piperidine are six-membered nitrogen-containing heterocyclic rings that are considered "privileged scaffolds" in drug discovery. This designation is due to their frequent appearance in biologically active compounds and their ability to interact with a wide range of biological targets.

Piperazine , with its two nitrogen atoms at opposite positions, is a versatile building block found in drugs with applications ranging from anticancer and antiviral to antidepressant and anti-inflammatory treatments. Its presence can influence properties like water solubility and oral bioavailability, and the two nitrogen atoms provide points for chemical modification to fine-tune a compound's pharmacological activity. nih.gov Piperazine derivatives have been investigated for a multitude of therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents. researchgate.net

Piperidine , a saturated heterocycle with one nitrogen atom, is one of the most common structural motifs in pharmaceuticals. nih.gov It is a cornerstone of over 70 commercialized drugs and is found in compounds with diverse biological effects, including analgesics, antipsychotics, and antihistamines. arizona.edu The piperidine scaffold is a key component in a vast number of active pharmaceuticals, where its introduction can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. ijnrd.orgmdpi.com

The combination of both piperidine and piperazine rings in a single molecule, as seen in this compound, offers a rich scaffold for developing novel therapeutic agents, particularly for the central nervous system.

Overview of Sulfonamide-Containing Compounds in Biological Systems

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, first introduced with the advent of sulfa drugs, the first class of synthetic antibacterial agents. nih.gov Since then, sulfonamide derivatives have been shown to possess a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov

This versatility stems from the ability of the sulfonamide group to mimic a p-aminobenzoic acid (PABA) structure, allowing it to act as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov Beyond their antimicrobial effects, sulfonamides have been developed as diuretics, hypoglycemics, and treatments for glaucoma. nih.gov The incorporation of a sulfonamide linker between the piperidine and piperazine rings in this compound suggests a potential for a wide range of pharmacological activities, a hypothesis supported by research into related compounds. For instance, piperazine sulfonamide analogs have been synthesized and evaluated for their α-amylase inhibitory activity, indicating potential applications in managing diabetes. nih.gov

Detailed Research Findings

The following tables present data from studies on compounds structurally related to this compound, highlighting the therapeutic potential of combining these chemical moieties.

Table 1: Antibacterial Activity of Sulfonamide Derivatives Containing a Piperidine Moiety

This table showcases the in vitro antibacterial potency of novel sulfanilamide (B372717) derivatives containing piperidine fragments against plant bacterial diseases. The EC₅₀ values represent the concentration of the compound required to inhibit 50% of the bacterial growth.

CompoundTarget BacteriaEC₅₀ (µg/mL)
A novel sulfanilamide derivativeXanthomonas oryzae pv. oryzae (Xoo)Data not specified in search results
A novel sulfanilamide derivativeXanthomonas axonopodis pv. citri (Xac)Data not specified in search results
Commercial Agent BTXanthomonas oryzae pv. oryzae (Xoo)42.38
Commercial Agent BTXanthomonas axonopodis pv. citri (Xac)110.54
Commercial Agent TCXanthomonas oryzae pv. oryzae (Xoo)64.50
Commercial Agent TCXanthomonas axonopodis pv. citri (Xac)121.40
SulfadiazineXanthomonas oryzae pv. oryzae (Xoo)>150
SulfadiazineXanthomonas axonopodis pv. citri (Xac)>150

Data sourced from a study on new bactericide leads for managing plant bacterial diseases. nih.gov

Table 2: α-Amylase Inhibitory Activity of Piperazine Sulfonamide Analogs

This table presents the α-amylase inhibitory activity of synthesized piperazine sulfonamide analogs, which is relevant for the development of treatments for type 2 diabetes. The IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundIC₅₀ (µM)
Analog 12.348 ± 0.444
Analog 22.064 ± 0.04
Analog 31.571 ± 0.05
Analog 72.118 ± 0.204
Acarbose (Standard)1.353 ± 0.232

Data from a study on piperazine sulfonamide analogs as diabetic-II inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O2S B1296320 1-(Piperidin-1-ylsulfonyl)piperazine CAS No. 500587-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVEXQQEXRRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301334
Record name 1-(piperidin-1-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500587-48-4
Record name 1-(1-Piperidinylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500587-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(piperidin-1-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 500587-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 1 Piperidin 1 Ylsulfonyl Piperazine

Established Synthetic Pathways for the 1-(Piperidin-1-ylsulfonyl)piperazine Core

The construction of the this compound core relies on fundamental reactions in organic chemistry that are well-established for creating sulfonamides and heterocyclic rings.

Formation of Sulfonamide Linkages via Sulfonylation

The most direct and common method for creating the sulfonamide bond in the target molecule is through a sulfonylation reaction. This process involves the reaction of a piperazine (B1678402) derivative with a sulfonyl chloride, or vice-versa. smolecule.comhilarispublisher.com The fundamental mechanism is a nucleophilic attack by the nitrogen atom of one heterocyclic amine on the electrophilic sulfur atom of the sulfonyl chloride of the other ring, leading to the displacement of the chloride ion and the formation of the S-N bond. srce.hr

A typical synthetic procedure involves dissolving one of the heterocyclic components (e.g., piperazine) in a suitable solvent like dichloromethane. mdpi.com The corresponding sulfonyl chloride (e.g., piperidine-1-sulfonyl chloride) is then added to the solution. mdpi.com To neutralize the hydrochloric acid generated during the reaction, a base such as triethylamine (B128534) or sodium hydroxide (B78521) is typically added, driving the reaction to completion. srce.hrmdpi.com The reaction is often performed at reduced temperatures (e.g., 0°C) initially and then allowed to proceed at room temperature. hilarispublisher.com

Table 1: Example of Sulfonylation Reaction Conditions

Reactants Base Solvent Key Outcome
Trimetazidine (a piperazine derivative), corresponding sulfonyl chloride Triethylamine Dichloromethane Synthesis of new sulfonamide derivatives of trimetazidine. mdpi.com
Piperazine, substituted phenylsulfonyl chlorides Sodium Hydroxide Acetone/Water Formation of 1,4-bis(phenylsulfonyl) piperazine derivatives. srce.hr

Cyclization Reactions in Piperazine and Piperidine (B6355638) Ring Construction

While sulfonylation connects the two rings, the synthesis of the heterocyclic cores themselves is achieved through cyclization reactions. Various methods exist for constructing piperidine and piperazine rings, which can be adapted to produce precursors for the final sulfonylation step.

One effective method involves the intramolecular cyclization of halogenated amides. mdpi.comnih.gov In this approach, a linear precursor containing an amine and a leaving group (e.g., a halogen) at appropriate positions is treated with reagents that activate the amide, followed by reduction and intramolecular nucleophilic substitution to form the piperidine ring. mdpi.comnih.gov Similarly, piperazine rings can be constructed from precursors like bis-(2-chloroethyl)amine. mdpi.com Radical-mediated amine cyclization represents another strategy, where linear amino-aldehydes can be cyclized using a catalyst to form piperidines. nih.gov These methods provide access to substituted piperidine and piperazine precursors that can then be joined via sulfonylation.

Nucleophilic Substitution and Electrophilic Addition Strategies

The nitrogen atoms in both the piperidine and piperazine rings possess lone pairs of electrons, making them nucleophilic. This inherent reactivity allows for various nucleophilic substitution reactions to build the core structure or its derivatives. For instance, a pre-formed piperidine ring can be coupled with a piperazine-containing fragment through nucleophilic attack. smolecule.com Derivatives of piperidine and piperazine are versatile intermediates in organic synthesis, often participating in nucleophilic substitutions and electrophilic additions. smolecule.com While the saturated rings of the final this compound are generally unreactive towards electrophilic addition, unsaturated precursors used during the ring construction phase could undergo such reactions.

Advanced Synthetic Approaches for Analogues and Derivatives

To explore the structure-activity relationships of this chemical scaffold, chemists employ more advanced synthetic techniques to create specific stereoisomers and introduce a wide array of functional groups.

Stereoselective Synthesis of Enantiomeric Forms

Many bioactive molecules are chiral, and their biological activity is often dependent on their specific stereochemical configuration. The synthesis of specific enantiomers of this compound derivatives is therefore of great importance. google.com Stereoselectivity can be introduced by using chiral starting materials, such as optically active amino acids, which are then converted into the desired piperidine or piperazine ring while retaining the stereochemistry. google.com Another approach is the use of asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other during a key ring-forming or functionalization step. mdpi.com These methods are critical for producing stereochemically pure compounds for pharmacological evaluation. google.com

Introduction of Diverse Substituents (e.g., Aryl/Heteroaryl, Halogenated Moieties)

Introducing various substituents onto the piperidine or piperazine rings allows for the fine-tuning of the molecule's properties.

Aryl/Heteroaryl Groups: These groups are commonly introduced via several methods. One major pathway is through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples an aryl halide with the NH group of a piperazine or piperidine ring. mdpi.com Nucleophilic aromatic substitution (SNAr) is another powerful method, particularly when the aryl ring is activated by electron-withdrawing groups. mdpi.com Synthesizing derivatives often involves the reaction of a primary arylamine with a secondary arylpiperazine. researchgate.netbenthamopenarchives.com

Halogenated Moieties: Halogens can be incorporated by using halogenated starting materials. For example, reacting piperazine with a halogen-substituted sulfonyl chloride will yield a halogenated derivative. srce.hrnih.gov Halogenated amides can also serve as precursors in cyclization reactions to form halogen-substituted piperidines. mdpi.comresearchgate.net The introduction of halogens can significantly alter a molecule's electronic and lipophilic properties.

Table 2: Examples of Synthesized Substituted Analogues

Compound Class Synthetic Strategy Key Feature Reference
Arylalkylsulfonyl piperazine/piperidine derivatives Sulfonylation with halogen-substituted benzylsulfonyl chlorides Introduction of halogenated aryl moieties. nih.gov nih.gov
1-Aryl-4-(2-aryl-1-diazenyl)-piperazines Diazotization followed by diazonium coupling with a secondary arylpiperazine Synthesis of various aryl-substituted piperazines. researchgate.netbenthamopenarchives.com researchgate.netbenthamopenarchives.com
Piperazine sulfonamide cores Sulfonylation, Wittig olefination, hydrogenation, amide coupling Multi-step synthesis to build complex substituted derivatives. nih.gov nih.gov

Pharmacological Investigations and Biological Activities of 1 Piperidin 1 Ylsulfonyl Piperazine Derivatives

Broad Spectrum of Biological Activities Associated with Piperazine (B1678402) and Piperidine (B6355638) Sulfonamide Derivatives

The combination of piperazine or piperidine with a sulfonamide group creates a versatile scaffold that has been explored for a wide range of pharmacological activities. These derivatives are of significant interest due to their diverse biological profiles, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others. nih.govhilarispublisher.comijnrd.orgmdpi.com

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common feature in many approved drugs, contributing to improved pharmacokinetic properties such as aqueous solubility and bioavailability. nih.govnih.gov Its presence is associated with activities ranging from antipsychotic and antidepressant to antimicrobial and anticancer effects. nih.govtandfonline.comresearchgate.net Similarly, the piperidine ring, one of the most prevalent nitrogen-containing ring systems in FDA-approved drugs, is a crucial component in molecules with antibacterial, antifungal, and anticonvulsant activities. nih.govbiointerfaceresearch.com

The sulfonamide group itself is a cornerstone of medicinal chemistry, initially recognized for its antibacterial effects. nih.govhilarispublisher.com Beyond this, sulfonamide derivatives have demonstrated a wide spectrum of bioactivities, including antifungal, antiviral, anticancer, and anti-inflammatory actions. nih.gov The structural similarity of sulfonamides to p-aminobenzoic acid allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway, thereby halting DNA replication and bacterial growth. nih.gov

The amalgamation of these moieties into piperazine and piperidine sulfonamide derivatives has yielded compounds with notable therapeutic potential. Research has shown these hybrid molecules to possess potent antibacterial, antifungal, antimalarial, anticancer, and anti-HIV activities. hilarispublisher.comtandfonline.com The specific biological properties are highly dependent on the nature and position of various substituents on the heterocyclic rings, allowing for extensive structural modification to optimize activity for a particular target. researchgate.net

Core Moiety Associated Biological Activities References
Piperazine Antipsychotic, Antidepressant, Antimicrobial, Anticancer, Antimalarial, Antihistamine, Anti-inflammatory nih.govhilarispublisher.comtandfonline.comresearchgate.net
Piperidine Antibacterial, Antifungal, Anticonvulsant, Antihypertensive, Antioxidant nih.govbiointerfaceresearch.comacademicjournals.org
Sulfonamide Antibacterial, Antifungal, Anticancer, Anti-inflammatory, Antiviral, Antimalarial, Antidiabetic nih.govhilarispublisher.commdpi.com

Central Nervous System (CNS) Activity and Neuropharmacological Applications

Derivatives of 1-(Piperidin-1-ylsulfonyl)piperazine are actively being investigated for their effects on the central nervous system, owing to the established neuropharmacological profiles of the constituent piperazine and piperidine rings.

The piperazine moiety is a well-established pharmacophore in the design of antipsychotic drugs. nih.gov Many successful antipsychotic agents incorporate a piperazine ring, which often plays a crucial role in binding to dopamine (B1211576) (D2) and serotonin (B10506) (5-HT) receptors. The modulation of these neurotransmitter systems is a cornerstone of treatment for psychosis. It is hypothesized that derivatives of this compound could interact with these key CNS targets, and research is ongoing to explore their receptor binding affinities and functional activities.

The structural framework of piperazine is also found in several antidepressant and anxiolytic medications. hilarispublisher.comtandfonline.comresearchgate.net Certain piperazine sulfonamide derivatives have been investigated for their potential to act as antagonists for specific serotonin receptors, such as 5-HT6 and 5-HT7, which are implicated in the pathophysiology of depression and anxiety. hilarispublisher.com Research into this compound derivatives is exploring their potential to modulate monoamine pathways, which could lead to the development of new therapeutic options for these mood disorders. researchgate.net

Muscarinic acetylcholine (B1216132) receptors are involved in numerous physiological processes within the central and peripheral nervous systems. The development of antagonists for these receptors is a strategy for treating a variety of conditions. While direct studies on this compound's activity at these receptors are limited, the broader class of piperidine and piperazine derivatives has been explored for muscarinic receptor modulation. Further investigation is required to characterize the specific interactions of this compound and its derivatives with the different subtypes of muscarinic receptors.

The GABAergic system, centered around the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), is a major target for anxiolytic and anticonvulsant drugs. While the piperidine and piperazine scaffolds are not classically associated with direct GABA receptor agonism in the same way as benzodiazepines, their derivatives can modulate CNS activity through various mechanisms that may indirectly influence GABAergic transmission. The potential for this compound derivatives to interact with the GABA receptor complex remains an area for future pharmacological exploration.

Anti-infective Research and Antimicrobial Efficacy

There is a significant and growing body of research focused on the anti-infective properties of piperazine and piperidine sulfonamide derivatives. The urgent need for new antimicrobial agents to combat rising drug resistance has spurred the investigation of novel chemical scaffolds. derpharmachemica.com

Studies have demonstrated that sulfonamide derivatives containing a piperidine moiety exhibit potent antibacterial activity against various plant pathogens, such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov The sulfonamide bond has been identified as essential for this antibacterial capacity. nih.gov Similarly, numerous piperazine derivatives have been synthesized and evaluated for their broad-spectrum antimicrobial activities, showing efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as various fungal species. tandfonline.comderpharmachemica.commdpi.com

Compound Class Target Pathogens Observed Activity References
Piperidine SulfonamidesXanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac)Excellent in vitro antibacterial potency nih.gov
1-Benzhydryl-piperazine sulfonamidesStaphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosaPotent antimicrobial activities compared to standard drugs tandfonline.com
Piperazine-based chalconesStaphylococcus aureus, Escherichia coli, Candida albicansPotent activity against bacteria and fungi derpharmachemica.com
General Piperidine DerivativesStaphylococcus aureus, Escherichia coliActive against Gram-positive and Gram-negative bacteria biointerfaceresearch.com

Antibacterial and Antifungal Activities

Derivatives of piperazine have been widely synthesized and evaluated for their antimicrobial properties. mdpi.comresearchgate.netnih.gov The core piperazine nucleus is a key pharmacophore that has been incorporated into numerous designs of antimicrobial agents. researchgate.netresearchgate.net

Investigations into N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comnih.gov While many of these compounds show considerable antibacterial efficacy, their activity against fungal strains such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger has been reported as less potent. mdpi.comnih.gov For instance, a series of pyrimidine-incorporated piperazine derivatives showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Certain compounds within this series also displayed significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov The structure-activity relationship studies suggest that both the substituents on the phenyl ring and the nature of the linkage play a crucial role in the antimicrobial potency of these agents. researchgate.net

Table 1: Antibacterial and Antifungal Activity of Selected Piperazine Derivatives

Compound Type Target Organisms Activity Level Reference
N-Alkyl/N-Aryl Piperazine Derivatives S. aureus, P. aeruginosa, E. coli Significant mdpi.comnih.gov
N-Alkyl/N-Aryl Piperazine Derivatives A. fumigatus, A. flavus, A. niger Less Active mdpi.com
Pyrimidine-Incorporated Piperazines S. aureus, B. subtilis, E. coli Good nih.gov
Pyrimidine-Incorporated Piperazines A. niger, C. albicans Significant nih.gov

Antiviral Activity, particularly HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

The piperazine scaffold is a component of several recognized anti-HIV agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govuliege.be NNRTIs function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), thereby inhibiting its enzymatic function, a critical step in the viral replication cycle. nih.gov

Research has led to the development of diarylpyrimidine (DAPY) derivatives that incorporate a piperazine sulfonyl moiety. These compounds were specifically designed to enhance interactions with the backbone of the reverse transcriptase enzyme to improve potency against both wild-type and resistant viral strains. nih.govmdpi.com One notable compound from this series, 18b1 , demonstrated potent, single-digit nanomolar activity against wild-type HIV-1 and five mutant strains, showing significantly better performance than the approved drug etravirine. nih.govmdpi.com Molecular docking studies have helped to elucidate the binding modes of these piperazine-derived NNRTIs, showing key interactions with amino acid residues like Lys103 within the NNRTI binding pocket.

Table 2: Anti-HIV-1 Activity of Piperazine Sulfonyl-Bearing Diarylpyrimidine Derivatives

Compound Target EC₅₀ (µM) Comparison Reference
18a1 Wild-Type HIV-1 0.0018 More potent than Efavirenz, Nevirapine, Etravirine nih.gov
18b1 Wild-Type HIV-1 0.0014 More potent than Efavirenz, Nevirapine, Etravirine nih.govmdpi.com
Etravirine (ETR) Wild-Type HIV-1 0.0033 Approved Drug nih.gov
Efavirenz (EFV) Wild-Type HIV-1 0.0037 Approved Drug nih.gov
Nevirapine (NVP) Wild-Type HIV-1 0.19 Approved Drug nih.gov

Antitubercular Agents and Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

In the search for new treatments for tuberculosis (TB), particularly for drug-resistant strains, derivatives of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) have been identified as promising antitubercular agents. Their mechanism of action has been attributed to the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for bacterial proliferation.

One key compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, emerged from this research as a potent inhibitor of M. tuberculosis IMPDH. Subsequent structure-activity relationship (SAR) studies involving the synthesis of numerous analogues established the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for potent activity. These studies led to the identification of analogues with improved inhibitory concentrations (IC₅₀) against the target enzyme and maintained whole-cell activity against M. tuberculosis. The inhibition of IMPDH represents a valuable strategy for developing new antitubercular drugs with novel mechanisms of action.

Table 3: Activity of 1-(5-Isoquinolinesulfonyl)piperazine Analogues against M. tuberculosis IMPDH

Compound Description Activity Key Finding Reference
Compound 1 Cyclohexyl(4-(isoquinolin-5-yl)sulfonyl)piperazin-1-yl)methanone Potent inhibitor of M. tuberculosis IMPDH Identified as a promising new anti-tubercular agent.
Compound 21 Analogue of Compound 1 Active against IMPDH in wild-type and resistant M. tuberculosis Overcomes resistance to the parent compound.
Compound 47 Analogue of Compound 1 Improved IC₅₀ against M. tuberculosis IMPDH Maintained on-target whole-cell activity.

Anthelmintic Properties

The piperazine nucleus is a well-established pharmacophore in anthelmintic drugs, with piperazine citrate (B86180) being a standard agent used in the treatment of worm infections. researchgate.net Research has continued to explore new piperazine derivatives for enhanced efficacy.

Studies on 1,4-disubstituted piperazine derivatives have shown promising in vitro anthelmintic activity against species such as Eisenia fetida. Another investigation focused on synthesizing methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. These compounds were evaluated for their activity against experimental infections of Trichinella spiralis, demonstrating the potential of this chemical class in combating helminth infections. The development of novel piperazine-based compounds remains an active area of research to address the ongoing challenge of helminthiasis and the emergence of drug resistance.

Oncological Research and Antitumor/Cytotoxic Effects

While the broader class of piperazine derivatives has been investigated for antitumor properties, this section focuses strictly on research involving the specified scaffolds.

Inhibition of Pyruvate (B1213749) Dehydrogenase Kinases

Pyruvate dehydrogenase kinases (PDKs) are recognized as key regulators in cellular metabolism and have been identified as potential targets in oncology. Despite the investigation of various chemical structures as PDK inhibitors, a specific search of available scientific literature did not yield research focused on the inhibition of pyruvate dehydrogenase kinases by derivatives of this compound.

Aldo-Keto Reductase Enzyme AKR1C3 Inhibition

The aldo-keto reductase enzyme AKR1C3 is implicated in the biosynthesis of androgens and is considered an attractive therapeutic target in castration-resistant prostate cancer. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which are structurally related to the core subject, have been developed as potent and selective non-carboxylate inhibitors of AKR1C3.

Structure-activity relationship studies revealed that the sulfonamide group was critical for inhibitory activity. These compounds demonstrated potent inhibition of the AKR1C3 enzyme with IC₅₀ values often below 100 nM. A broad correlation was observed between the enzymatic potencies of these derivatives and their effectiveness at inhibiting AKR1C3 activity within cellular models. This line of research highlights the potential of piperidinosulfonyl-containing scaffolds in the development of targeted therapies for hormone-dependent cancers.

Table 4: AKR1C3 Inhibition by (Piperidinosulfonamidophenyl)pyrrolidin-2-one Derivatives

Compound Class Target Enzyme Potency Key Structural Feature Reference
(Piperidinosulfonamidophenyl)pyrrolidin-2-ones Aldo-Keto Reductase AKR1C3 Potent (<100 nM) and isoform-selective Sulfonamide moiety is critical for activity

Impact on Cancer Cell Proliferation and Viability

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across a range of human cancer cell lines. Research has focused on synthesizing novel compounds and evaluating their ability to inhibit cell growth and induce apoptosis.

One study reported the synthesis of a novel 4-(benzo nih.govnih.govdioxol-5-ylmethyl) piperazine amide derivative which was evaluated for its in-vitro cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), MDA-MB-231 (breast cancer), HCT116 (colorectal cancer), and HT29 (colorectal cancer). ijpsr.com The compound showed promising cytotoxic effects, particularly against the MDA-MB-231 cell line, with an IC50 value of 11.3 µM. ijpsr.com Further investigations into its mechanism of action revealed that the compound induced apoptosis and blocked the cell cycle at the G0/G1 phase in MDA-MB-231 cells. ijpsr.com

In another study, novel piperazine derivatives, PD-1 and PD-2, were shown to effectively restrain the growth of HepG2 (liver cancer) cells in a dose-dependent manner. nih.gov At the highest concentration tested (100 µg/mL), compounds PD-1 and PD-2 inhibited cell growth by 55.44% and 90.45%, respectively. nih.gov

Furthermore, a series of benzothiazole-piperazine derivatives were synthesized and screened for their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. bilkent.edu.tr The majority of these derivatives were found to be active against all three cell lines. bilkent.edu.tr Specifically, aroyl substituted compounds 1h and 1j were identified as the most active derivatives. bilkent.edu.tr Subsequent studies using Hoechst staining and FACS analysis indicated that these compounds induce apoptosis by causing cell cycle arrest at the subG1 phase. bilkent.edu.tr

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound Cell Line IC50 / % Inhibition Source
4-(benzo nih.govnih.govdioxol-5-ylmethyl) piperazine amide derivative MDA-MB-231 11.3 µM ijpsr.com
PD-1 HepG2 55.44% inhibition at 100 µg/mL nih.gov
PD-2 HepG2 90.45% inhibition at 100 µg/mL nih.gov
Compound 1h (aroyl substituted benzothiazole-piperazine) HUH-7, MCF-7, HCT-116 Active (specific GI50 values not detailed in abstract) bilkent.edu.tr
Compound 1j (aroyl substituted benzothiazole-piperazine) HUH-7, MCF-7, HCT-116 Active (specific GI50 values not detailed in abstract) bilkent.edu.tr

Anti-inflammatory and Analgesic Properties

The therapeutic potential of this compound derivatives extends to the management of inflammation and pain. nih.gov Various studies have demonstrated their efficacy in preclinical models of inflammation and nociception. researchgate.netnih.gov

A study investigating a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), revealed significant anti-inflammatory and anti-nociceptive effects. nih.gov In the acetic acid-induced abdominal writhing test, LQFM182 decreased the number of writhings in a dose-dependent manner. nih.gov It also reduced paw licking time in the second phase of the formalin test, indicating its analgesic effect on inflammatory pain. nih.gov Furthermore, the compound reduced edema formation in the carrageenan-induced paw edema model and decreased cell migration, myeloperoxidase activity, and levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov

Similarly, two novel piperazine derivatives, PD-1 and PD-2, exhibited noteworthy anti-inflammatory activity. nih.gov These compounds inhibited nitrite (B80452) production by up to 39.42% (PD-1) and 33.7% (PD-2) at a concentration of 10 μM. nih.gov They also suppressed the generation of tumour necrosis factor-alpha (TNF-α) by up to 56.97% and 44.73%, respectively, at the same concentration. nih.gov

The analgesic potential of piperidine derivatives has also been explored, with synthetic quaternary salts of alkyl piperidine showing varying degrees of analgesic activity in the tail immersion method when compared to the standard drug pethidine. pjps.pk

Table 2: Anti-inflammatory and Analgesic Effects of Selected Piperazine Derivatives

Compound Test Model Key Findings Source
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) Acetic acid-induced writhing Dose-dependent decrease in writhing nih.gov
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) Formalin test (second phase) Reduced paw licking time nih.gov
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) Carrageenan-induced paw edema Reduced edema formation nih.gov
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) Carrageenan-induced pleurisy Reduced cell migration, MPO activity, TNF-α, and IL-1β levels nih.gov
PD-1 In vitro (LPS-stimulated macrophages) 39.42% inhibition of nitrite production, 56.97% inhibition of TNF-α generation (at 10 µM) nih.gov
PD-2 In vitro (LPS-stimulated macrophages) 33.7% inhibition of nitrite production, 44.73% inhibition of TNF-α generation (at 10 µM) nih.gov

Cardiovascular System Effects, including Antiarrhythmic Activity

Derivatives of this compound have been investigated for their effects on the cardiovascular system, with a particular focus on their antiarrhythmic potential. A number of studies have shown that these compounds can be effective in various experimental models of cardiac arrhythmia. nih.govmdpi.com

A series of 1,4-disubstituted piperazine derivatives with α1-adrenolytic properties were evaluated for their antiarrhythmic activity. nih.gov Most of these compounds displayed strong antiarrhythmic effects in an adrenaline-induced arrhythmia model and in a rat model of coronary artery ligation-reperfusion. nih.gov Their antiarrhythmic action is believed to be primarily related to their α1-adrenolytic properties. nih.gov One compound in this series showed characteristics similar to the class IA antiarrhythmic agent quinidine, suggesting it may also interact with cardiac sodium and potassium channels. nih.gov

In another study, six novel arylpiperazine alkyl derivatives of salicylamide (B354443) were investigated for their cardiovascular effects. mdpi.com These compounds showed high to moderate affinity for α1-adrenoceptors. They demonstrated potent prophylactic and therapeutic antiarrhythmic activity in a rat model of adrenaline-induced arrhythmia. mdpi.com Importantly, these derivatives did not affect normal electrocardiogram (ECG) parameters, suggesting a low proarrhythmic potential. mdpi.com All the tested compounds also decreased blood pressure in normotensive rats, an effect linked to the blockade of α1-adrenoceptors. mdpi.com

Fluorinated ethynylpiperidine derivatives have also been studied for their antiarrhythmic activity. scielo.br In an aconitine-induced arrhythmia model in rats, the compound LAS-294 showed a pronounced preventive antiarrhythmic effect, preventing arrhythmia in 90% of the animals at a low dose. scielo.br

Table 3: Antiarrhythmic Activity of Selected Piperazine Derivatives

Compound Class Arrhythmia Model Key Findings Potential Mechanism Source
1,4-disubstituted piperazine derivatives Adrenaline-induced, coronary artery ligation-reperfusion Strong antiarrhythmic activity α1-adrenolytic properties, potential Na+ and K+ channel affinity nih.gov
Arylpiperazine alkyl derivatives of salicylamide Adrenaline-induced Potent prophylactic and therapeutic antiarrhythmic activity; no effect on normal ECG α1-adrenoceptor blockade mdpi.com
Fluorinated ethynylpiperidine derivative (LAS-294) Aconitine-induced 90% prevention of arrhythmia at 0.1 mg/kg Not specified scielo.br

Other Investigated Biological Activities (e.g., Anticonvulsant, Antihistaminic, Antidiabetic, Antioxidant)

The structural versatility of the this compound scaffold has led to the exploration of a wide range of other biological activities.

Anticonvulsant Activity: Several 1,4-substituted derivatives of piperazine have been synthesized and evaluated for their anticonvulsant properties. nih.govresearchgate.net In studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizure models in rodents, some compounds showed significant anti-MES activity. nih.govijpsr.com For instance, 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride demonstrated a protective index higher than that of the established antiepileptic drug valproate in rats and mice, respectively. nih.gov

Antihistaminic Activity: Certain piperazine derivatives have been identified as potent histamine (B1213489) H1-receptor antagonists. nih.govrxlist.com Structural manipulation of polycyclic piperazinyl imide serotonergic agents led to the development of compounds with good H1-antagonist activity. nih.gov Further substitution with a xanthinyl moiety resulted in novel derivatives with potent antihistamine H1-activity. nih.gov One such compound, WY-49051, was found to be a potent, orally active H1-antagonist with a long duration of action. nih.gov Another derivative, PD-1, exhibited significant antihistamine activity, causing an 18.22% reduction in histamine levels. nih.gov

Antidiabetic Activity: The potential of piperazine derivatives in the management of diabetes has also been investigated. pensoft.netresearchgate.netresearchgate.netnih.govnih.gov Some piperazine sulphonamide derivatives have been designed and evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. pensoft.netresearchgate.net One promising compound, 8h , showed a 27.32% inhibition of DPP-4 in vitro and demonstrated a significant antihyperglycemic effect in animal models of type 2 diabetes. pensoft.netresearchgate.net Other derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Antioxidant Activity: A significant body of research has highlighted the antioxidant properties of piperazine derivatives. nih.govresearchgate.netptfarm.plresearchgate.netnih.gov These compounds have been evaluated using various in vitro assays, including DPPH (2,2′-Diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power) methods. nih.govresearchgate.net In one study, a series of aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were synthesized, with compound 3c demonstrating the highest antioxidant activity. nih.govresearchgate.net The presence of a hydroxyl group in the structure appears to be crucial for these antioxidant properties. nih.govresearchgate.net Another study on 1-(phenoxyethyl)-piperazine derivatives found that compounds with 4-methyl and 2,6-dimethyl substitutions increased superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. ptfarm.pl

Table 4: Summary of Other Investigated Biological Activities

Activity Key Findings Example Compound(s) Source
Anticonvulsant Displayed anti-MES activity with a protective index higher than valproate. 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride; 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride nih.gov
Antihistaminic Potent, orally active H1-antagonist with a long duration of action. WY-49051 nih.gov
Antidiabetic Showed 27.32% in vitro inhibition of DPP-4 and in vivo antihyperglycemic effects. Compound 8h pensoft.netresearchgate.net
Antioxidant Demonstrated the highest antioxidant activity in DPPH, ABTS, and FRAP assays. Compound 3c (aryl/aralkyl substituted piperazine with methylxanthine) nih.govresearchgate.net

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data for the chemical compound This compound corresponding to the detailed outline requested. The existing body of research focuses on derivatives and analogues that share structural similarities but are not the exact molecule . Consequently, it is not possible to provide a scientifically accurate article that focuses solely on this compound as per the strict instructions provided.

The available literature discusses related compounds, for example:

Enzyme Inhibition: Studies on Aldo-Keto Reductase AKR1C3 have investigated 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones. nih.govresearchgate.net Research into Inosine-5′-monophosphate Dehydrogenase inhibitors has centered on 1-(5-isoquinolinesulfonyl)piperazine analogues. nih.gov Similarly, investigations into Monoacylglycerol Lipase and Dihydrofolate Reductase inhibitors have been conducted on other distinct piperidine and piperazine derivatives. nih.govnih.govnih.gov

Receptor Binding: Research on receptor interactions, including those for serotonin, dopamine, and GABA, has been performed on broader classes of piperazine and piperidine derivatives, not specifically on this compound. nih.govnih.govnih.govnih.gov

Structural Studies: Co-crystal structure and molecular docking analyses are available for various related piperazine and piperidine-containing molecules, but not for this compound itself in complex with the specified targets. nih.govresearchgate.netnih.gov

To fulfill the request would require extrapolating data from these related but structurally different molecules, which would be scientifically inaccurate and misleading. Therefore, an article that strictly and solely focuses on the mechanisms of action and molecular interactions of This compound cannot be generated at this time due to the absence of specific published research.

Mechanisms of Action and Molecular Interactions

Modulation of Specific Cellular Pathways

While direct studies on 1-(Piperidin-1-ylsulfonyl)piperazine are not extensively available, the modulation of cellular pathways can be inferred from research on structurally related piperazine (B1678402) and sulfonamide compounds. These compounds have been shown to influence critical pathways such as nucleotide synthesis and neuroinflammatory processes.

The sulfonamide moiety of this compound is structurally analogous to p-aminobenzoic acid (PABA), a key precursor in the folate synthesis pathway in many microorganisms. Sulfonamides are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in this pathway. nih.gov Inhibition of DHPS disrupts the synthesis of folic acid, which is a vital cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.gov By extension, it is plausible that this compound could interfere with microbial nucleotide synthesis, thereby exhibiting antimicrobial properties. The folate synthesis pathway is crucial for the production of nucleotides necessary for DNA replication and cellular proliferation. nih.gov

Pathway Component Potential Interaction with this compound Consequence of Interaction
Dihydropteroate Synthase (DHPS)Competitive inhibition due to structural similarity of the sulfonamide group to PABA.Disruption of folic acid synthesis.
Nucleotide PrecursorsDepletion due to lack of essential folate cofactors.Impaired DNA and RNA synthesis.

Derivatives of piperazine have been investigated for their potential to modulate neuroinflammatory pathways. researchgate.net Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative disorders. Certain piperazine-containing compounds have demonstrated the ability to attenuate the production of pro-inflammatory mediators. researchgate.net For instance, some piperazine derivatives have been shown to reduce the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). researchgate.net Therefore, this compound may exert neuroprotective effects by mitigating neuroinflammatory responses.

Inflammatory Mediator Potential Modulation by this compound Analogs Potential Therapeutic Outcome
NF-κBInhibition of activation. researchgate.netReduction of pro-inflammatory gene expression.
TNF-αDecreased production. researchgate.netAttenuation of the inflammatory cascade.
COX-2Reduced expression. researchgate.netDecrease in prostaglandin (B15479496) synthesis and inflammation.

Role of Sulfonamide Functionality in Biological Activity and Interactions

The sulfonamide group is a critical pharmacophore that plays a pivotal role in the biological activity of this compound. This functional group is not merely a linker but actively participates in molecular interactions with biological targets.

The sulfonamide moiety is a versatile functional group known to be present in a wide array of biologically active molecules, exhibiting antibacterial, anti-inflammatory, and anticancer properties. nih.govhilarispublisher.com Its significance stems from its ability to form strong hydrogen bonds and engage in other non-covalent interactions with the active sites of enzymes and receptors. smolecule.com

In the context of antibacterial action, the sulfonamide group in related compounds has been shown to be essential for their inhibitory activity against DHPS. nih.gov The specific geometry and electronic properties of the sulfonamide group allow it to mimic PABA and bind to the enzyme's active site, thereby blocking the normal metabolic pathway. nih.gov

The hybridization of a benzene (B151609) sulfonamide with a piperazine derivative has been shown to result in compounds with significant antioxidant and enzyme inhibitory potential. nih.gov This underscores the importance of the sulfonamide group in conferring diverse biological activities. The ability of the sulfonamide nitrogen and oxygens to act as hydrogen bond acceptors is a key feature in its interaction with biological macromolecules.

Feature of Sulfonamide Group Contribution to Biological Activity Example of Interaction
Structural MimicryAllows competitive inhibition of enzymes.Mimics PABA to inhibit DHPS. nih.gov
Hydrogen Bonding CapacityFacilitates strong binding to target proteins. smolecule.comInteracts with amino acid residues in enzyme active sites. nih.govnih.gov
Physicochemical PropertiesInfluences pharmacokinetics (ADME).Modulates solubility and membrane permeability.
Electronic NatureParticipates in electrostatic interactions.Contributes to the overall binding energy with the target.

Structure Activity Relationships Sar and Rational Drug Design

Identification of Key Pharmacophoric Elements and Their Contribution to Activity

The 1-(piperidin-1-ylsulfonyl)piperazine core contains several key pharmacophoric elements that are fundamental to its biological activity. The piperidine (B6355638) and piperazine (B1678402) rings, in particular, have been identified as essential structural motifs for the activity of many derivatives. nih.gov

In studies on inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), the piperazine and isoquinoline (B145761) rings were found to be crucial for target-selective whole-cell activity. nih.gov The piperazine ring often serves as a central scaffold or linker, and its rigid structure is believed to properly orient the other functional groups for optimal interaction with the biological target. For instance, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer led to a loss of whole-cell activity against M. tuberculosis, although enzymatic activity was retained, underscoring the importance of the ring's conformational constraint. nih.gov

Similarly, the piperidine moiety is a critical structural element for the activity of certain dual histamine (B1213489) H3 and sigma-1 receptor antagonists. nih.gov Its presence is often associated with high-affinity binding to these receptors. The basic nitrogen atom within the piperidine or piperazine ring can act as a hydrogen bond acceptor or become protonated under physiological conditions, forming important ionic interactions with the target protein. researchgate.net

Impact of Substituent Variations on Biological Activity and Selectivity

Modifications to the piperidine ring can significantly influence the biological activity of this compound derivatives. Even minor changes, such as the addition of a methyl group, can have a profound impact on potency and cell permeability.

In the context of anti-tubercular agents, the addition of a methyl group at the 1-position of a cyclohexyl group (acting as a piperidine surrogate in this analog) maintained inhibitory activity against the IMPDH enzyme but abolished anti-tubercular activity in whole-cell assays, suggesting that this modification negatively affected compound permeation or metabolism. nih.gov In contrast, methylation at the 2-position of the cyclohexyl ring moderately improved enzyme inhibition while retaining some whole-cell activity. nih.gov

CompoundModification on Cyclohexyl Ring (Piperidine Surrogate)IMPDH IC50 (µM)M. tuberculosis MIC90 (µM)
121-methyl2.4250
132-methyl0.08431.2

The piperazine ring is a common target for modification in SAR studies of this compound class. Its structural integrity is often vital for activity. For example, the introduction of a methyl group at the 3-position of the piperazine ring in an anti-tubercular analog resulted in a significant loss of both biochemical and whole-cell activities. nih.gov Furthermore, replacement of the piperazine ring with other cyclic or acyclic linkers, such as morpholine (B109124) or pyrrolidine, has been shown to cause a marked decrease in the activity of some compounds, highlighting the specific role of the piperazine scaffold. tandfonline.com

CompoundModification on Piperazine RingIMPDH IC50 (µM)M. tuberculosis MIC90 (µM)
Parent CompoundUnsubstituted>100100
33-methyl>100100
2Replaced with ethylenediamine0.43100

The nature and position of substituents on aromatic or heteroaromatic rings attached to the core structure play a critical role in modulating biological activity. In a series of sulfonyl piperazine LpxH inhibitors, the volume of functional groups at the meta-position of a trifluoromethyl-substituted distal phenyl ring was found to be a key determinant of activity. The potency increased in the order of H, F, CH₃, reaching a maximum with a chloro substitution. Further increasing the substituent volume with bromo or trifluoromethyl groups led to reduced activity. nih.gov

For another series of LpxH inhibitors, the position of the nitrogen atom in a pyridine (B92270) ring substituent dramatically influenced potency. acs.org Placing the nitrogen at the ortho-position relative to the piperazine ring enhanced LpxH inhibition, while meta or para positioning of the nitrogen decreased activity. acs.org Further substitution on this pyridine ring with electron-withdrawing groups like chloro and trifluoromethyl led to a significant enhancement in inhibitory activity. acs.org

CompoundAromatic/Heteroaromatic SubstitutionLpxH IC50 (nM)
AZ1Trifluoromethylphenyl360
JH-LPH-88Pyridinyl (N at para)3182
JH-LPH-89Pyridinyl (N at meta)2464
JH-LPH-86Pyridinyl (N at ortho)85
JH-LPH-922-chloro-4-trifluoromethyl-pyridinyl4.6
JH-LPH-972-chloro-4-trifluoromethyl-pyridinyl7.6

In many derivatives, the piperazine ring itself acts as a linker. The length and flexibility of this linker can be crucial for activity. For instance, in a series of histamine H3 receptor antagonists, extending the length of an alkylic linker chain decreased affinity for the receptor. nih.gov The nature of the terminal groups attached to the core structure is also a key factor. In a series of STAT3 inhibitors, modifications to the terminal carboxylic acid-based motifs and the linker connecting them to the core scaffold significantly impacted potency and selectivity. nih.gov

Enantioselective Inhibition and the Role of Chirality in SAR

Chirality can play a pivotal role in the structure-activity relationship of this compound derivatives, with different enantiomers often exhibiting significantly different biological activities. This enantioselectivity arises from the three-dimensional arrangement of atoms, which can lead to differential binding affinities for a chiral target, such as an enzyme or receptor active site.

A study of platinum-acridine anticancer agents featuring chiral piperidine-derived linkers revealed a profound impact of stereochemistry on cytotoxicity. The (R)-enantiomer of a compound with an N-(piperidin-3-yl) linker was found to be 100 times more effective at killing non-small-cell lung cancer cells than its corresponding (S)-enantiomer. nih.gov This dramatic difference in activity highlights the importance of the specific stereochemical configuration for the compound's mechanism of action, which likely involves an enantioselective interaction with its biological target. nih.gov

CompoundLinker StereochemistryA549 Cell Line IC50 (nM)NCI-H460 Cell Line IC50 (nM)
P2-6R(R)-N-(piperidin-3-yl)1716
P2-6S(S)-N-(piperidin-3-yl)>10,0001,700

Computational Chemistry Approaches in SAR Elucidation and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to elucidate Structure-Activity Relationships (SAR) and guide the rational design of optimized drug candidates. For derivatives of the this compound scaffold, a variety of computational approaches have been employed to understand how structural modifications influence biological activity, predict the potency of novel analogs, and clarify their mechanism of action at a molecular level. These methods include molecular docking, molecular dynamics (MD) simulations, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling.

Molecular Docking and Dynamics Simulations

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. This method is instrumental in understanding the SAR of this compound analogs by revealing key binding interactions that govern their biological effects.

For instance, in the development of inhibitors targeting enzymes like Dipeptidyl peptidase-IV (DPP-IV), molecular docking studies have been crucial. nih.govresearchgate.net Research on a series of piperazine-derived compounds identified 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine as a potent DPP-IV inhibitor. nih.gov Docking studies established that this compound exhibited a strong binding affinity within the DPP-IV active site, which was consistent with the observed biological data. nih.gov Similarly, docking has been applied to evaluate piperazine derivatives as potential agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in antidiabetic therapy. pharmaceuticaljournal.net These studies showed that the piperazine scaffold could form favorable hydrogen bonding and hydrophobic contacts with critical residues in the ligand-binding domain of PPARγ. pharmaceuticaljournal.net

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), computational studies on sulfonylpiperazine analogs helped to elucidate their mechanism as negative allosteric modulators. nih.gov Docking of a lead compound into the receptor suggested a non-competitive mode of action by showing that it reduced the maximum efficacy of the agonist without directly competing for the agonist's binding site. nih.gov

Molecular dynamics (MD) simulations further enhance the insights from docking by providing a dynamic view of the ligand-receptor complex over time. For piperazine-linked derivatives targeting carbonic anhydrase IX (CAIX), MD simulations have been used to confirm the stability of the docked poses and to analyze the persistence of key interactions with residues such as Arg6, Trp9, and Val130. nih.gov Similar studies on piperidine/piperazine-based ligands for the sigma 1 receptor (S1R) used MD simulations to identify the crucial amino acid residues involved in the interaction, thereby guiding further structure-based optimization. nih.govrsc.org

Table 1: Key Amino Acid Interactions for Piperazine/Piperidine Derivatives Identified via Molecular Docking

Compound ClassTarget ProteinKey Interacting ResiduesReference
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCAIXArg6, Trp9, Val130, Asn66, Arg64, His68, Gln71, Gln92, Ala128 nih.gov
Piperazine-derived inhibitorsDPP-IVR125, E205, E206, K554, W629, Y631, Y662, R669, Y752 mdpi.com
Piperidine/piperazine-based compoundsS1RNot specified nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the quantitative biological activity of a series of compounds with their physicochemical properties or structural descriptors. This method is used to predict the activity of new, unsynthesized molecules and to identify the key molecular features that drive potency.

For piperazine and piperidine analogs, QSAR models have been successfully developed to guide drug design. In one study on piperine (B192125) analogs acting as bacterial efflux pump inhibitors, a QSAR model was generated using descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation. nih.gov The resulting model showed high statistical significance (r² = 0.962) and predictive power (q² = 0.917), indicating that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov

Another QSAR study focused on 1,2,3-triazolopiperidine derivatives as DPP-4 inhibitors. kemdikbud.go.id Using the semi-empirical AM1 method, a multilinear regression model was developed that linked the IC50 values to electronic descriptors like atomic charges (qH35, qN23), total energy (Eat.is), and the dipole moment (µ). kemdikbud.go.id This model was then used to predict the activity of new derivatives, identifying the -CN substituent as theoretically promising for enhanced inhibition. kemdikbud.go.id

Table 2: Example of a QSAR Model for 1,2,3-Triazolopiperidine Derivatives as DPP-4 Inhibitors

EquationStatistical ParametersKey DescriptorsReference
IC50 = 875.5116 + (-7400.27qH35) + (-0.00133Eat.is) + (-3230.72qN23) + (3.30277µ)n = 25; r² = 0.594; Adjusted r²= 0.486Atomic Charge (q), Total Energy (Eat.is), Dipole Moment (µ) kemdikbud.go.id

Pharmacophore Modeling

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a ligand must possess to interact with a specific target receptor. This model serves as a template for designing new molecules with desired biological activity.

For long-chain arylpiperazine (LCAP) derivatives targeting the 5-HT7 receptor, pharmacophore models have been instrumental in defining the key features required for antagonism. scispace.com An early model proposed three hydrophobic regions, a positively charged center, and a hydrogen bond acceptor as necessary for activity. scispace.com Subsequent refinements of this model helped to distinguish features responsible for agonist versus antagonist activity, noting that the presence of additional hydrophobic regions favors antagonism. scispace.com

In the development of BACE1 inhibitors, a pharmacophore model was constructed for arylpiperazine amide derivatives. nih.gov The best model was validated and then used to design novel N-phenylbenzenesulfonamide derivatives. The experimental inhibitory activities of the synthesized compounds were in good agreement with the predictions from the pharmacophore model, demonstrating its utility in rational drug design. nih.gov The model also helped to visualize the binding pattern, showing that the most active compound made close contact with the essential catalytic aspartates (Asp32 and Asp228) of BACE1. nih.gov

Preclinical Drug Discovery and Development Perspectives

Lead Compound Identification and Optimization Strategies

The journey of a drug from concept to clinic begins with the identification of a "lead compound"—a molecule that shows promising biological activity against a specific target. For scaffolds like 1-(Piperidin-1-ylsulfonyl)piperazine, lead compounds are often discovered through high-throughput screening (HTS) campaigns, where large libraries of chemicals are tested for their ability to modulate a biological target. nih.gov For example, a novel muscarinic M₄ receptor antagonist featuring a piperazine-pyridazine core was first identified from an extensive HTS campaign. nih.gov

Once a lead is identified, it undergoes lead optimization, an iterative process of chemical modification to enhance its therapeutic potential. patsnap.com The goal is to improve efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. patsnap.com Key strategies employed in this phase include:

Structure-Activity Relationship (SAR) Studies: This involves systematically altering parts of the lead molecule to understand how its chemical structure relates to its biological activity. patsnap.com For instance, in the development of piperazine (B1678402) sulfonamides as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), modifications to the initial lead compound resulted in analogs with significantly improved potency and selectivity. nih.gov Similarly, SAR studies on antimicrobial piperazine derivatives have shown that incorporating electron-withdrawing groups can enhance antibacterial activity. benthamdirect.com

Computational and Medicinal Chemistry: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural changes will affect a compound's interaction with its target. patsnap.combenthamdirect.com This allows for a more rational design of new analogs. Medicinal chemists then synthesize these analogs, aiming to fine-tune properties like solubility, metabolic stability, and target affinity. patsnap.com An example of this is the optimization of a series of muscarinic antagonists where ring expansion to a homopiperidine or the addition of a gem-dimethyl moiety to the piperidine (B6355638) core was explored to enhance potency. nih.gov

The optimization of a sulfonylurea-based piperazine series for use as glucan synthase inhibitors successfully produced compounds with improved pharmacokinetic profiles, although they ultimately did not demonstrate efficacy in in vivo models. nih.gov This highlights the complexity of translating in vitro potency into in vivo effectiveness.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding how a drug moves through and affects the body is critical. Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamics (PD) describes its biochemical and physiological effects.

Absorption, Distribution, Metabolism (e.g., Cytochrome P450 liability), and Excretion (ADME) Considerations

The piperazine moiety is frequently incorporated into drug candidates to improve their ADME properties. nih.gov However, it can also introduce metabolic liabilities. A significant consideration for piperazine-containing compounds is their metabolism by the Cytochrome P450 (CYP) family of enzymes, which are responsible for the breakdown of most drugs.

Research on related piperazine derivatives has shown that metabolism can be highly dependent on specific CYP isoforms, particularly the polymorphic CYP2D6 enzyme. nih.govnih.gov For example, 1-(2-Pyrimidinyl)-piperazine (1-PP), a major metabolite of the anxiolytic drug buspirone, is hydroxylated almost exclusively by CYP2D6. nih.gov Similarly, the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is metabolized by several CYP enzymes, but CYP2D6 is responsible for approximately 81% of its clearance. nih.gov This is clinically significant because the activity of CYP2D6 varies widely in the human population, leading to "poor metabolizer" and "extensive metabolizer" phenotypes. Poor metabolizers may experience significantly higher plasma concentrations of the drug, potentially altering its efficacy and safety profile. nih.gov Given these findings, it is highly probable that this compound would also be a substrate for CYP enzymes, making an assessment of its CYP liability a crucial step in its development.

Table 1: Cytochrome P450 (CYP) Interactions of Various Piperazine Derivatives
CompoundPrimary Metabolizing CYP Isozyme(s)Key FindingReference
1-(2-Pyrimidinyl)-piperazine (1-PP)CYP2D6Polymorphic CYP2D6 is responsible for the conversion of 1-PP to its hydroxylated metabolite. nih.gov
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)CYP2D6, CYP1A2, CYP3A4CYP2D6 is the most important enzyme, accounting for ~81% of intrinsic clearance. nih.gov
(-)-OSU6162 (a phenylpiperidine derivative)CYP2D6CYP2D6 accounts for the majority of the N-dealkylation of this compound in vitro. doi.org

Central Nervous System Penetration Studies

For drugs targeting the brain, the ability to cross the blood-brain barrier (BBB) is paramount. core.ac.uk Physicochemical properties play a key role, with an optimal molecular weight generally considered to be under 400-500 Da and a low polar surface area. core.ac.uk this compound has a molecular weight of 233.33 g/mol , placing it well within the favorable range for potential CNS penetration.

Studies on structurally related compounds support this potential. A series of novel muscarinic antagonists built on a 3-(sulfonylpiperazin-1-yl)-6-(piperidin-1-yl)pyridazine core demonstrated excellent CNS penetration in rat models, achieving a high brain-to-plasma concentration ratio. nih.gov This indicates that the piperidine-sulfonyl-piperazine scaffold is amenable to optimization for CNS-targeted therapies. nih.gov

Efficacy, Safety, and Potential Side Effects

The efficacy of any compound is entirely dependent on its biological target. Derivatives of the piperazine and piperidine scaffolds have demonstrated efficacy in a wide range of preclinical models. For example, piperazine sulfonamides were effective as 11β-HSD1 inhibitors in a rat model of cortisone-induced hyperinsulinemia, and certain piperidine derivatives have shown promising antinociceptive (pain-relieving) activity in vivo. nih.govnih.gov

In terms of potential side effects, the pharmacological profile of many piperazine derivatives points towards activity in the central nervous system. Some piperazines act as CNS stimulants by increasing the levels of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. unodc.orgmdpi.com While this can be the intended therapeutic effect, it can also lead to adverse effects such as cardiovascular stimulation or undesirable behavioral changes. mdpi.com Early preclinical assessment of these potential on-target and off-target effects is a critical component of the safety evaluation.

Development of Analogs with Improved Therapeutic Properties

A central part of drug discovery is the synthesis of analogs to improve upon the properties of a lead compound. The versatility of the piperidine and piperazine rings makes them ideal for such modifications. nih.gov

Numerous studies have demonstrated the successful development of analogs from piperazine-based leads:

Anti-diabetic Agents: A series of piperazine sulfonamide analogs were synthesized and evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Several analogs showed significant inhibitory activity, with clear structure-activity relationships established to guide further design. nih.gov

Dual-Target Receptor Ligands: In a search for novel pain therapeutics, researchers compared compounds with a piperazine versus a piperidine moiety. Replacing the piperazine ring in one compound with a piperidine ring dramatically increased its affinity for the sigma-1 receptor by over 400-fold while maintaining high affinity for the histamine (B1213489) H₃ receptor, creating a promising dual-target antagonist. nih.gov

Anti-inflammatory Agents: Through modification of an initial lead piperazine sulfonamide, researchers identified potent and selective 11β-HSD1 inhibitors with good oral bioavailability and pharmacokinetic properties. nih.gov

Table 2: Effect of Structural Modification on Receptor Binding Affinity (Kᵢ in nM)
Compound IDCore HeterocycleHistamine H₃ Receptor (hH₃R) Kᵢ (nM)Sigma-1 Receptor (σ₁R) Kᵢ (nM)Reference
Compound 4Piperazine3.171531 nih.gov
Compound 5Piperidine7.703.64 nih.gov

Advanced Research Methodologies and Analytical Techniques in Compound Evaluation

In Vitro and In Vivo Pharmacological Assays for Activity Determination

Pharmacological evaluation of piperidine (B6355638) and piperazine (B1678402) derivatives typically involves a tiered approach, starting with in vitro assays to determine activity and selectivity, followed by in vivo studies to assess efficacy in a biological system.

In Vitro Assays : For compounds containing the piperazine-piperidine scaffold, initial screening often involves radioligand binding assays to determine their affinity for various receptors, particularly those in the central nervous system. nih.gov Derivatives of this class are frequently evaluated for their binding affinity to dopamine (B1211576) (e.g., D₂) and serotonin (B10506) (e.g., 5-HT₁A, 5-HT₂A) receptors, which are key targets for antipsychotic agents. nih.gov For instance, studies on similar amide-piperazine derivatives measure their inhibitory constant (Ki) to quantify receptor affinity. nih.gov Functional assays are then employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This can involve measuring second messenger responses, such as cyclic AMP (cAMP) levels in Chinese Hamster Ovary (CHO) cells expressing the target receptor. mdpi.com Other in vitro evaluations for this class of compounds include assessments of cytotoxic activity against various cancer cell lines (such as A-549, HT-29, SK-OV3, and HeLa) and free-radical scavenging potential. nih.gov

In Vivo Assays : Following promising in vitro results, compounds are advanced to in vivo models. For potential antipsychotics, rodent models are used to test for efficacy. nih.gov Key assays include the apomorphine-induced climbing test, the MK-801-induced hyperactivity model, and conditioned avoidance response (CAR) tests, which predict antipsychotic potential. nih.gov Furthermore, piperazine derivatives have been evaluated in vivo for their anti-inflammatory activity using models like the carrageenan-induced rat paw edema test. researchgate.net In the context of metabolic diseases, similar compounds have been assessed for hypoglycemic activity in streptozotocin-induced diabetic mice. nih.gov

Assay TypeModel/SystemEndpoint MeasuredPotential Therapeutic Area
In Vitro - Radioligand BindingCell membranes expressing target receptors (e.g., D₂, 5-HT₁A)Binding Affinity (Ki)Neuropsychiatric Disorders
In Vitro - Functional AssayCHO or HEK293 cellscAMP levels, Calcium fluxNeuropsychiatric Disorders
In Vitro - CytotoxicityCancer cell lines (e.g., A-549, HeLa)Cell Viability (IC₅₀)Oncology
In Vivo - AntipsychoticRodent models (Apomorphine-induced climbing)Reduction in climbing behaviorSchizophrenia
In Vivo - Anti-inflammatoryCarrageenan-induced rat paw edemaReduction in paw swellingInflammation

Biochemical and Cell-Based Screening Platforms

Biochemical and cell-based screening platforms are essential for high-throughput evaluation and for elucidating the mechanism of action.

Biochemical Assays : These assays focus on the interaction between the compound and a purified biological target, such as an enzyme or receptor, in a cell-free system. For sulfonylpiperazine derivatives, this could involve enzyme inhibition assays. For example, related piperazine compounds have been screened for their ability to inhibit dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. nih.gov Such assays measure the compound's IC₅₀ value, indicating the concentration required to inhibit 50% of the enzyme's activity.

Cell-Based Screening : These platforms use living cells to assess the biological effects of a compound in a more physiologically relevant context. Cytotoxicity screening against both cancerous and non-cancerous cell lines (e.g., 3T3 fibroblasts, 4T1 breast cancer cells) is a common starting point to determine a compound's therapeutic index. nih.gov For compounds targeting G-protein coupled receptors, cell lines engineered to express a specific receptor are used to monitor downstream signaling pathways. mdpi.com Cellular imaging techniques using fluorescently-tagged derivatives can also be employed to study cellular uptake and subcellular localization. nih.gov

Platform TypeExampleInformation Gained
Biochemical AssayDPP-IV Enzyme Inhibition AssayDirect target engagement, Inhibitory potency (IC₅₀)
Cell-Based AssaySRB or MTT assay on cancer cell lines (e.g., HepG2, HCT-8)Cytotoxicity, Anti-proliferative effects
Cell-Based AssaycAMP accumulation in transfected CHO cellsFunctional activity at GPCRs (agonist/antagonist)
Cell-Based ImagingFluorescence microscopy with naphthalimide-tagged derivativesCellular permeability, Subcellular distribution

Spectroscopic Characterization Techniques for Structural Confirmation and Biological Studies

Spectroscopic methods are indispensable for verifying the chemical structure and identity of synthesized compounds like 1-(Piperidin-1-ylsulfonyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary techniques for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine and piperazine rings. Based on data from analogous 1-(phenylsulfonyl)piperidine (B86637) compounds, the protons on the piperidine ring adjacent to the sulfonyl group would appear around 3.25 ppm, while other piperidine protons would be found between 1.5-1.8 ppm. rsc.org The piperazine ring protons would also show distinct signals. Dynamic NMR studies on related N,N'-substituted piperazines have revealed that the presence of conformers, due to restricted rotation around the amide-like S-N bond and piperazine ring inversion, can lead to broad or doubled signals at room temperature. nih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govresearchgate.net Electrospray ionization (ESI) is a common technique for such molecules. The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural information based on the resulting daughter ions. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. For this compound, key characteristic absorption bands would include strong S=O stretching vibrations for the sulfonyl group (typically around 1350 and 1160 cm⁻¹), C-N stretching vibrations for the piperidine and piperazine amines, and C-H stretching vibrations for the aliphatic rings. nih.govresearchgate.net

TechniqueExpected Observations for this compound
¹H NMRSignals for piperidine protons (~1.5-1.8 ppm and ~3.25 ppm) and piperazine protons. Potential for signal broadening due to conformational dynamics.
¹³C NMRDistinct signals for each unique carbon atom in the piperidine and piperazine rings.
Mass Spectrometry (ESI-MS)Molecular ion peak [M+H]⁺ confirming the molecular weight of 247.36 g/mol.
Infrared (IR) SpectroscopyStrong S=O stretching bands (~1350, 1160 cm⁻¹), C-N stretching bands, and aliphatic C-H stretching bands (~2800-3000 cm⁻¹).

Chromatographic Methods for Purity Assessment and Metabolite Identification

Chromatographic techniques are crucial for separating the compound from impurities and for analyzing its metabolic fate.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of a synthesized compound. jocpr.com A reversed-phase (RP-HPLC) method is typically employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like water with phosphoric acid) and an organic solvent (like acetonitrile). nih.gov Detection is commonly performed using an ultraviolet (UV) detector. jocpr.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. mdpi.com This technique is invaluable for identifying metabolites of a drug candidate in biological samples (e.g., plasma, urine, microsomes). After incubation, the sample is analyzed by LC-MS. The chromatogram separates potential metabolites, and the mass spectrometer provides their molecular weights and fragmentation patterns, allowing for the identification of metabolic transformations such as hydroxylation, oxidation, or N-dealkylation. mdpi.com

MethodTypical ConditionsApplication
RP-HPLCColumn: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UVPurity assessment, Quality control
LC-MSCouples HPLC separation with ESI-MS detectionMetabolite identification in biological fluids
LC-MS/MSAdds fragmentation analysis to LC-MSStructural elucidation of unknown metabolites

X-ray Crystallography for High-Resolution Ligand-Protein Interaction Studies

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule. While a crystal structure for this compound is not reported, data from closely related sulfonylpiperazine derivatives illustrate the type of information that can be obtained. researchgate.netnih.gov

To perform this technique, a single, high-quality crystal of the compound is grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. The analysis yields detailed information, including bond lengths, bond angles, and the conformation of the molecule. For sulfonylpiperazine derivatives, studies have confirmed that the piperazine ring typically adopts a stable chair conformation. researchgate.netnih.gov This technique can also be used to study the compound bound to its protein target, providing invaluable insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity, which is crucial for structure-based drug design.

Representative Crystallographic Data for an Analogous Sulfonylpiperazine Compound researchgate.net
ParameterExample Value
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa=13.11 Å, b=21.49 Å, c=16.65 Å, β=111.35°
Key Structural FeaturePiperazine ring in a chair conformation
Stabilizing InteractionsIntermolecular C–H···O hydrogen bonding

Emerging Research Directions and Future Prospects for 1 Piperidin 1 Ylsulfonyl Piperazine Research

Exploration of Novel Therapeutic Targets and Mechanisms of Action

The unique combination of piperidine (B6355638), sulfonamide, and piperazine (B1678402) motifs suggests that 1-(Piperidin-1-ylsulfonyl)piperazine and its derivatives could interact with a range of therapeutic targets, particularly within the central nervous system (CNS).

Sigma Receptors: A prominent area of investigation for analogous structures involves the sigma (σ) receptors, which are implicated in various neurological and psychiatric conditions, including pain, neurodegenerative disorders, and addiction. nih.gov Research on arylalkylsulfonyl piperazine and piperidine derivatives has identified potent ligands with high affinity and selectivity for the σ1 receptor subtype over the σ2 subtype. nih.gov For instance, certain halogen-substituted sulfonamides have demonstrated high σ1 affinity, with some piperidine derivatives showing Ki values in the nanomolar range. nih.gov This suggests a significant opportunity to evaluate this compound as a scaffold for novel σ1 receptor ligands, potentially for therapeutic use in neuropsychiatric and neurodegenerative diseases. nih.gov

Targets for Neurodegenerative Diseases: The piperazine scaffold is increasingly being explored for its potential in treating Alzheimer's disease (AD). nih.govnih.govresearchgate.net One novel mechanism involves the potentiation of Transient Receptor Potential Canonical 6 (TRPC6) channels, which play a role in regulating the stability of dendritic spines and memory formation. nih.govnih.govelsevierpure.com Piperazine itself has been shown to be a TRPC6 agonist, protecting against amyloid toxicity and restoring long-term potentiation in preclinical AD models. nih.govnih.gov Furthermore, piperazine sulfonamide derivatives have been designed as inhibitors of Beta-secretase 1 (BACE1), an enzyme central to the production of amyloid-β peptides, a hallmark of AD. nih.gov These findings indicate that this compound could be a valuable starting point for developing agents that target key pathways in neurodegeneration.

Monoaminergic and Other CNS Receptors: Piperazine derivatives are well-known for their broad activity on monoamine neurochemical pathways. researchgate.net Many compounds containing this scaffold interact with serotonin (B10506) (e.g., 5-HT1A) and dopamine (B1211576) receptors, forming the basis for antidepressant, anxiolytic, and antipsychotic drugs. researchgate.netnih.govresearchgate.net The combination of the piperazine ring with other moieties, as seen in this compound, offers a framework for developing new modulators of these critical CNS receptors.

Table 1: Binding Affinities of Structurally Related Arylalkylsulfonyl Piperidine Derivatives for Sigma (σ) Receptors This table presents data for analogous compounds to illustrate the potential of the sulfonylpiperidine/piperazine scaffold.

Compound Receptor Affinity Ki (nM) σ1/σ2 Selectivity Ratio
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ1 = 0.96 ± 0.05 96
σ2 = 91.8 ± 8.1
Analog with n=0 carbon chain Higher Ki (Lower Affinity) -
Analog with n=2 carbon chain Higher Ki (Lower Affinity) -

Data sourced from studies on arylalkylsulfonyl piperidine derivatives. nih.gov

Design of Multi-Target Directed Ligands

The multifactorial nature of complex diseases, especially neurodegenerative disorders like Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to engage multiple biological targets simultaneously. nih.gov The this compound scaffold is exceptionally well-suited for this strategy due to its inherent structural modularity, containing two distinct heterocyclic systems that can be independently functionalized. tandfonline.com

Research into MTDLs for Alzheimer's disease often combines pharmacophores that can, for example, inhibit cholinesterases (like acetylcholine), prevent amyloid-beta (Aβ) aggregation, and inhibit the BACE1 enzyme. nih.govresearchgate.net Piperazine and piperidine moieties are frequently used as core structures or linkers in such designs. nih.gov For example, MTDLs have been synthesized from piperine (B192125) (a piperidine alkaloid) that show inhibitory activity against cholinesterases, BACE1, and Aβ aggregation. nih.govresearchgate.net Similarly, novel aryl piperazine derivatives have been successfully designed to possess high affinity for both 5-HT1A and sigma-1 receptors, creating potential dual-action antidepressants. researchgate.net

For this compound, an MTDL strategy could involve modifying the piperidine ring to target one receptor (e.g., a cholinesterase) while functionalizing the free nitrogen on the piperazine ring to interact with a second target, such as the sigma-1 receptor or BACE1. This approach could lead to synergistic therapeutic effects and potentially a more effective treatment for complex CNS disorders. nih.gov

Development of Prodrug Strategies for Enhanced Delivery and Activity

A significant hurdle in drug development, particularly for CNS-active agents, is achieving adequate bioavailability and penetration across the blood-brain barrier (BBB). Prodrugs are inactive or less active precursors that are converted into the active drug in vivo, a strategy often used to overcome poor solubility, permeability, or stability. nih.gov The this compound structure, with its secondary amine on the piperazine ring, presents a convenient site for prodrug modification. mdpi.com

Common prodrug strategies applicable to this scaffold include:

Ester Prodrugs: Masking polar functional groups via esterification can increase lipophilicity and enhance skin or membrane permeation. Piperazinylalkylester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to significantly improve percutaneous delivery by masking the polar carboxylic acid group. nih.govnih.gov

Phosphate (B84403) Prodrugs: The addition of a phosphate moiety can dramatically increase aqueous solubility, which is advantageous for intravenous formulations. This approach has been successfully used for various drugs, including antiviral agents. google.com

Redox-Activated Prodrugs: An innovative approach involves creating prodrugs that release the active compound in response to a specific biological environment, such as the reductive environment inside cells. Recently, piperazine-fused cyclic disulfides have been developed as cores for redox-responsive prodrugs, which are cleaved by cellular reductants like thioredoxins. acs.orgchemrxiv.orgchemrxiv.org

These strategies could be applied to this compound by attaching a suitable promoiety to the piperazine nitrogen, thereby tuning its pharmacokinetic profile for improved delivery and therapeutic efficacy.

Applications in Chemical Biology as Research Probes

Beyond therapeutic applications, molecules based on the this compound scaffold have significant potential as chemical probes to study biological systems. The piperazine moiety is frequently incorporated into fluorescent probes due to its ability to modulate the photophysical properties of a linked fluorophore. mdpi.comnih.gov

Fluorescent Imaging Agents: Piperazine-linked 1,8-naphthalimide (B145957) derivatives have been synthesized as fluorescent probes for various applications. mdpi.comnih.gov These probes can detect metal ions like Cu²⁺ with high selectivity or act as cellular imaging agents with good membrane permeability. mdpi.comnih.govfrontiersin.org Some have shown the ability to specifically stain organelles like lysosomes, making them valuable tools for cell biology. frontiersin.org

Redox-Responsive Probes: As mentioned in the prodrug section, piperazine-fused cyclic disulfides have been engineered into best-in-class bioreductive probes. acs.orgacs.org These probes are activated over 100 times faster than previous designs and can selectively report on the activity of specific cellular redox systems, such as thioredoxins, in living cells. acs.orgchemrxiv.orgacs.org The diastereomers of these piperazine-disulfides even show different specificities, allowing for more nuanced biological investigation. acs.orgchemrxiv.org

By functionalizing the available nitrogen of this compound with a fluorophore (like naphthalimide) or a redox-active group, it could serve as a core structure for a new generation of sophisticated chemical probes for imaging and sensing within complex biological environments. mdpi.com

Strategies for Overcoming Current Challenges in Drug Development

The development of drugs based on the this compound scaffold faces challenges common to many CNS-targeted agents. Overcoming these hurdles will be critical for translating promising research into clinical applications.

Blood-Brain Barrier (BBB) Penetration: The BBB is a major obstacle for CNS drugs. patsnap.comsimbecorion.com The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and charge, must be finely tuned to allow passage. Prodrug strategies (Section 8.3) are a key approach. Additionally, computational modeling and detailed structure-activity relationship (SAR) studies are essential to optimize BBB permeability without sacrificing target engagement.

Target Selectivity and Off-Target Effects: Piperazine derivatives are known to interact with multiple receptors, which can lead to undesirable side effects. patsnap.com Achieving selectivity for a specific target (or a desired set of targets in an MTDL) is a primary challenge. Structure-based drug design, aided by X-ray crystallography and molecular modeling, can guide the synthesis of more selective analogs. nih.gov For example, iterative design has been used to improve the selectivity of piperazine sulfonamide BACE1 inhibitors. nih.gov

Synthetic Accessibility: While the piperazine scaffold is versatile, the synthesis of complex derivatives can be challenging, sometimes resulting in low yields or impure side products. researchgate.net The development of efficient, scalable, and environmentally friendly ("green") synthetic routes is crucial for the viable production of drug candidates. Modern synthetic methods, such as those reviewed for recently FDA-approved piperazine drugs, provide a roadmap for overcoming these synthetic hurdles. mdpi.comnih.gov

Addressing these challenges through a combination of medicinal chemistry strategies, computational design, and innovative synthetic methods will be essential to unlock the full therapeutic potential of this compound and related compounds.

Q & A

Q. How are piperazine fragments exploited in kinase inhibitor design?

  • Methodology : Use 1-(4-fluorobenzyl)piperazine as a core fragment for scaffold hopping. Couple with benzoyl chlorides (e.g., 4-nitrobenzoyl chloride) via DCM/DIEA-mediated acylation. Screen derivatives against kinase panels (e.g., EGFR) and validate with X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.